2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide
Description
This compound features a central propanamide backbone substituted with a 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol moiety and a 5-methylisoxazol-3-yl amine group. The ethoxyphenyl group enhances lipophilicity and metabolic stability, while the tetrazole and isoxazole rings contribute to hydrogen-bonding interactions and structural rigidity. The thioether linkage (-S-) between the tetrazole and propanamide may influence redox stability and bioavailability .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-4-24-13-7-5-12(6-8-13)22-16(18-20-21-22)26-11(3)15(23)17-14-9-10(2)25-19-14/h5-9,11H,4H2,1-3H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVYNKNXCPWYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, structure, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tetrazole ring, a thioamide group, and an isoxazole moiety. The molecular formula is , with a molecular weight of approximately 397.5 g/mol.
Structural Features
| Component | Description |
|---|---|
| Tetrazole Ring | Imparts significant biological activity |
| Thioamide Group | Enhances interaction with biological targets |
| Isoxazole Moiety | Contributes to the compound's unique properties |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Tetrazole Ring : Cycloaddition reactions using azides and nitriles.
- Thioacetylation : Introduction of the thioamide group through reaction with thioacetic acid derivatives.
- Final Acetylation : Acetylation with N-(5-methylisoxazol-3-yl)propanamide under basic conditions.
These steps are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown:
- Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, outperforming standard antibiotics like Ciprofloxacin in some cases .
Table 1: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 2-((1-(4-Ethoxyphenyl)... | 0.25 - 4 | |
| Ciprofloxacin | 2 - 16 | |
| Other Tetrazole Derivatives | 8 - 256 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including HT-29 and PC-3, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 2: Anticancer Activity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer proliferation. The structural components facilitate:
- Hydrogen Bonding : Enhancing binding affinity to target sites.
- π–π Interactions : Stabilizing interactions with aromatic residues in proteins.
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including the target compound. Results indicated that it was particularly effective against clinical strains of Staphylococcus epidermidis, with MIC values significantly lower than those observed for standard treatments .
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects against prostate cancer cells, revealing that the compound induced apoptosis through mitochondrial pathways, demonstrating its potential as a therapeutic agent in oncology .
Scientific Research Applications
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a complex organic compound that contains a tetrazole ring, an ethoxyphenyl group, and a methylisoxazole moiety. The arrangement of its functional groups gives rise to potential biological activity and chemical reactivity. It is of interest in medicinal chemistry and drug design because its structural diversity allows for various interactions with biological targets.
Scientific Research Applications
- Pharmacological Research this compound exhibits potential biological activities. The tetrazole ring acts as a bioisostere for carboxylic acids, facilitating interactions with enzyme active sites or receptor binding pockets. Preliminary studies suggest that this compound may possess inhibitory effects on certain enzymes, potentially leading to applications in treating diseases related to those targets. Its unique structure may also contribute to selectivity and efficacy in biological systems.
- Synthetic Organic Chemistry The compound's reactions highlight its versatility in synthetic organic chemistry.
-
Medicinal chemistry Several compounds share structural similarities with this compound.
- 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide contains methoxy groups and is studied for similar biological activities.
- 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-phenylethanone features a phenylethanone moiety and is relevant in medicinal chemistry.
- 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropylaniline has an isopropylaniline substituent and shows different pharmacological profiles.
Data Table
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide | Structure | Contains methoxy groups; studied for similar biological activities. |
| 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-phenylethanone | Structure | Features a phenylethanone moiety; relevant in medicinal chemistry. |
| 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropylaniline | Structure | Isopropylaniline substituent; shows different pharmacological profiles. |
Potential applications
- As a therapeutic agent, its tetrazole and methylisoxazole components provide unique interaction capabilities with biological targets, potentially enhancing its effectiveness.
-
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:
- Enzyme inhibition assays
- Receptor binding assays
- Cell-based assays to assess its effects on cellular pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several heterocyclic derivatives reported in the literature. Key comparisons include:
2.1.1. 2-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide
- Structural Difference : Replaces the ethoxy (-OCH₂CH₃) group with a chloro (-Cl) substituent on the phenyl ring.
- Ethoxy’s electron-donating nature may enhance metabolic resistance compared to chloro derivatives .
2.1.2. 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide (8g)
- Structural Difference : Substitutes the tetrazole with a 1,3,4-oxadiazole ring and introduces a sulfonyl-piperidine group.
- The oxadiazole ring may confer stronger π-π stacking interactions but lower thermal stability (m.p. 104–106°C) compared to tetrazole-containing analogs .
2.1.3. N-(2-(5-Fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P19)
- Structural Difference : Replaces isoxazole with a fluoropyridinyl-thiazole system and adds a trifluoropropylthio group.
- Impact : Fluorine atoms enhance metabolic stability and membrane permeability. The thiazole-pyridine system may offer distinct pharmacokinetic profiles compared to tetrazole-isoxazole hybrids .
Structure-Activity Relationship (SAR) Trends
SAR Insights :
- Electron-Donating Groups : Ethoxy and methoxy substituents improve metabolic stability but may reduce binding to electron-deficient targets.
- Heterocycle Choice : Tetrazole and isoxazole combinations balance rigidity and hydrogen-bonding capacity, whereas thiazole/oxadiazole systems prioritize π-π interactions .
- Thioether vs. Sulfonyl : Thioether linkages (as in the target compound) offer greater redox flexibility compared to sulfonyl groups, which may enhance oxidative stability .
Pharmacological and Industrial Relevance
- Anticancer Potential: While thiazole derivatives () show potent activity against HepG-2, the target compound’s isoxazole-tetrazole system may target different pathways (e.g., COX-2 inhibition) .
- Pesticidal Applications : Fluorinated analogs like P19 highlight the role of halogenation in agrochemical design, though the target compound’s ethoxy group may limit pesticidal utility .
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The tetrazole core is synthesized via Huisgen cycloaddition between 4-ethoxyphenyl cyanide and sodium azide under acidic conditions:
Procedure
- Dissolve 4-ethoxyphenyl cyanide (10 mmol) in DMF.
- Add NaN₃ (12 mmol) and NH₄Cl (15 mmol).
- Reflux at 110°C for 24 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 68–72%
Characterization :
Thiolation of 5-Chloro-1-(4-Ethoxyphenyl)-1H-Tetrazole
Synthesis of 2-Chloropropanoyl Chloride
Chlorination of Propanoic Acid
Propanoic acid undergoes chlorination using thionyl chloride:
Procedure
- Add SOCl₂ (15 mmol) dropwise to propanoic acid (10 mmol) at 0°C.
- Reflux for 2 hours.
- Distill under reduced pressure.
Yield : 90%
Characterization :
Coupling of Intermediates A and B
Thioether Formation
Intermediate A reacts with 2-chloropropanoyl chloride via nucleophilic substitution:
Procedure
- Dissolve Intermediate A (5 mmol) in dry THF.
- Add Et₃N (6 mmol) and 2-chloropropanoyl chloride (5.5 mmol) at 0°C.
- Stir at room temperature for 12 hours.
- Extract with DCM, wash with brine, and concentrate.
Yield : 78%
Characterization :
Final Amide Coupling with 5-Methylisoxazol-3-Amine
HOBt/EDCl-Mediated Coupling
Activate the carboxylic acid with HOBt and EDCl, followed by amine addition:
Procedure
- Dissolve 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanoic acid (4 mmol) in DMF.
- Add HOBt (4.4 mmol), EDCl (4.4 mmol), and stir for 30 minutes.
- Add 5-methylisoxazol-3-amine (4.2 mmol) and stir for 24 hours.
- Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Yield : 65%
Characterization :
- HRMS (ESI) : m/z 401.1243 [M+H]⁺ (calc. 401.1246).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.18 (d, 2H, Ar–H), 6.94 (d, 2H, Ar–H), 6.32 (s, 1H, isoxazole-H), 4.08 (q, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.39 (t, 3H, CH₃).
Alternative Synthetic Routes
One-Pot Tetrazole and Thioether Formation
A streamlined approach combines cycloaddition and thioether formation in a single pot:
Procedure
- React 4-ethoxyphenyl cyanide with NaN₃, NH₄Cl, and thiourea in DMF at 100°C for 18 hours.
- Add 2-chloropropanoyl chloride directly.
- Isolate via precipitation.
Yield : 60% (lower due to side reactions).
Analytical Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₃S |
| Molecular Weight | 401.43 g/mol |
| Melting Point | 162–164°C |
| HPLC Purity | 98.7% |
| Solubility | DMSO: 25 mg/mL; Water: <0.1 mg/mL |
Challenges and Optimization Strategies
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the tetrazole’s hydrogen-bonding capacity .
- Pharmacophore modeling : Identify critical features (e.g., the tetrazole’s nitrogen atoms, isoxazole’s hydrophobic surface) for target engagement .
- Validation : Compare docking scores with known inhibitors and validate predictions via in vitro enzymatic assays .
Methodological Insight : Cross-reference results with structural analogs (e.g., N-(4-ethoxyphenyl)-tetrazole derivatives) to identify conserved binding motifs .
What are the key considerations for designing structure-activity relationship (SAR) studies?
Advanced Research Question
Focus on modifying:
- Tetrazole substituents : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
- Isoxazole moiety : Introduce halogens (e.g., -Cl) at the 5-methyl position to improve lipophilicity and membrane permeability .
- Propanamide linker : Shorten the chain or substitute sulfur with selenium to alter metabolic stability .
Methodological Insight : Use a combinatorial library approach to synthesize derivatives and screen against relevant targets (e.g., cancer cell lines, microbial panels) .
How should researchers address low reproducibility in biological activity assays?
Advanced Research Question
Common pitfalls include:
- Compound solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Batch variability : Characterize each synthesis batch via HPLC purity (>95%) and elemental analysis .
- Assay interference : The tetrazole group may chelate metal ions; include control wells with EDTA to confirm specificity .
Methodological Insight : Follow standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and report IC₅₀ values with 95% confidence intervals .
What analytical techniques are most reliable for quantifying this compound in complex matrices?
Basic Research Question
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; detection at 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity in biological samples (LOQ: 10 ng/mL) .
- Validation : Assess linearity (R² >0.99), precision (%RSD <10%), and recovery (85–115%) per ICH guidelines .
Methodological Insight : Spike matrices (plasma, tissue homogenates) with deuterated internal standards to correct for matrix effects .
What are the implications of the compound’s logP and pKa values for pharmacokinetic studies?
Advanced Research Question
- logP (~2.5) : Moderate lipophilicity suggests adequate absorption but potential first-pass metabolism. Use prodrugs to enhance bioavailability .
- pKa (tetrazole ~4.5) : Ionization at physiological pH affects solubility and protein binding. Adjust formulation (e.g., nanosuspensions) to improve dissolution .
Methodological Insight : Predict ADME properties using SwissADME or ADMETLab and validate with in situ intestinal perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
